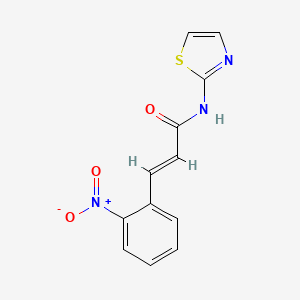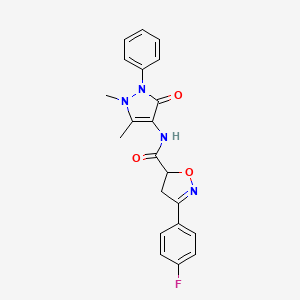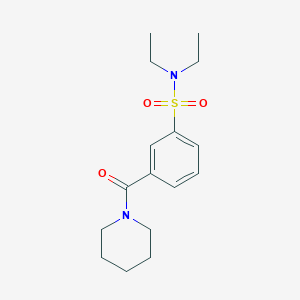
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide is part of the triazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The interest in triazole derivatives stems from their structural similarity to the peptide link, which makes them valuable in drug discovery and development.
Synthesis Analysis
The synthesis of triazole derivatives often involves the utilization of cycloaddition reactions, such as the Huisgen cycloaddition, which is a cornerstone method for synthesizing 1,2,4-triazoles. For example, the synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate demonstrates the use of NMR, IR, and X-ray crystallography for characterization, emphasizing the role of density functional theory (DFT) in predicting molecular geometry and properties (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and spectroscopic methods, is crucial for understanding the configuration and conformation of triazole compounds. Such analyses reveal the planarity or non-planarity of the triazole ring and its substituents, as well as the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity.
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations, which can be exploited to introduce functional groups or to modify the ring system. These reactions are influenced by the electronic and steric properties of the substituents on the triazole ring.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the nature of the substituents on the triazole ring. Understanding these properties is vital for the design of triazole-based compounds with desired biological or chemical activities.
- (Orek, Koparir, & Koparır, 2012): Synthesis, characterization, and biological activity of a triazol compound.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-10(14-11-12-8-13-15-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEDCSMOVBZQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)


![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)





![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
